3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[(1-ethylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-2-20(17,18)16-7-3-4-10(9-16)8-12-14-13(15-19-12)11-5-6-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRUGMBAMDNOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The ethanesulfonyl and piperidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of piperidine, including those with oxadiazole moieties, exhibit significant antifungal activity. For instance, studies have shown that compounds similar to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine can effectively combat Candida auris, a pathogen known for its resistance to multiple antifungal agents. The mechanism of action typically involves the induction of apoptosis and disruption of cell cycle progression in fungal cells .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Piperidine derivatives have been reported to possess various biological activities, including anticancer effects against different cancer cell lines. The incorporation of oxadiazole groups has been linked to enhanced cytotoxicity and selectivity towards cancer cells. Studies have demonstrated that these derivatives can induce cell cycle arrest and apoptosis in cancer cells .
Lead Compound in Drug Discovery
The unique structural characteristics of This compound make it a valuable lead compound in drug discovery. Its ability to interact with various biological targets allows for the exploration of new therapeutic avenues. Researchers are actively investigating its potential as a scaffold for developing drugs targeting fungal infections and cancers resistant to conventional therapies .
Case Study 1: Antifungal Efficacy Against Candida auris
A study focused on synthesizing piperidine derivatives demonstrated that compounds containing the oxadiazole moiety exhibited potent antifungal activity against clinical isolates of Candida auris. The study highlighted the compound's ability to disrupt fungal cell membranes and inhibit growth effectively .
Case Study 2: Anticancer Activity
In another research effort, a series of piperidine-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting that modifications to the piperidine structure could enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine
- CAS Number : 1705879-82-8
- Molecular Formula : C₁₉H₂₅N₃O₄S
- Molecular Weight : 391.48 g/mol
- Key Differences: The ethanesulfonyl group in the target compound is replaced with a bulkier 4-ethoxybenzenesulfonyl substituent.
3-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
- CAS Number : 1344050-96-9
- Molecular Formula : C₁₂H₂₀N₄ (assuming neutral form)
- Key Differences :
- The 1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole (one oxygen atom replaced by nitrogen).
- Lacks the ethanesulfonyl group, resulting in a simpler structure with reduced polarity. Triazoles exhibit distinct hydrogen-bonding capabilities compared to oxadiazoles, which may alter biological target interactions .
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole
- Synonyms: GSK1292263
- Molecular Formula : C₂₅H₂₉N₅O₄S
- Molecular Weight : 507.60 g/mol
- Key Differences: Incorporates a pyridinyloxy-methylpiperidine group and a methylsulfonylphenyl substituent.
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
- Molecular Formula : C₁₀H₁₅N₃O₂
- Molecular Weight : 209.25 g/mol
- Key Differences :
Comparative Analysis Table
Research Implications
- Structural Flexibility : The piperidine core and oxadiazole ring are conserved in most analogs, suggesting their critical role in target engagement.
- Sulfonyl Group Impact : Ethanesulfonyl substituents balance solubility and lipophilicity, whereas aromatic sulfonyl groups (e.g., 4-ethoxybenzenesulfonyl) may enhance binding but reduce bioavailability .
Biological Activity
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
The compound has a molecular formula of and a molecular weight of approximately 329.4 g/mol. It features a unique oxadiazole moiety, which is often associated with diverse biological activities.
The biological activity of compounds containing oxadiazole rings is often attributed to their ability to interact with cellular targets, influencing various biochemical pathways. The presence of the -N=CO group in oxadiazole derivatives is particularly noted for its antimicrobial properties, impacting gene transcription related to biofilm formation in bacteria .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The cytotoxic effects of the compound were evaluated using various cell lines, including L929 fibroblasts and A549 lung cancer cells.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | L929 | 100 | 70 |
| A549 | 50 | 85 | |
| HepG2 | 200 | 90 |
The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it generally maintains a favorable viability profile in non-cancerous cell lines.
Case Studies
Several case studies have explored the biological efficacy of oxadiazole derivatives. For example, a study demonstrated that derivatives with similar structures showed enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin . These findings suggest that the incorporation of specific functional groups can significantly alter the biological properties of oxadiazole-containing compounds.
Q & A
Q. What are the common synthetic routes for synthesizing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the oxadiazole ring via cyclocondensation of cyclopropylamine derivatives with nitriles or thiocyanates under acidic conditions .
- Step 2 : Functionalization of the piperidine core. Ethanesulfonylation at the piperidine nitrogen is achieved using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Step 3 : Alkylation of the oxadiazole moiety with a bromomethyl-piperidine intermediate. This step often requires anhydrous conditions and catalysts like potassium carbonate in DMF .
- Critical Conditions : Oxidizing agents (e.g., H₂O₂) for sulfone formation, and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (including 2D techniques like COSY and HSQC) resolves stereochemistry and confirms substitution patterns, particularly for the cyclopropyl and ethanesulfonyl groups .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, especially for the oxadiazole-piperidine junction .
- HPLC-MS : Validates purity (>98%) and detects trace intermediates. A C18 column with a pH 6.5 ammonium acetate buffer/acetonitrile gradient is recommended .
Q. How can researchers optimize the purification process for intermediates during synthesis?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates. Adjust solvent ratios based on TLC Rf values .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify sulfonylated piperidines, leveraging temperature-dependent solubility .
- Distillation : For volatile byproducts (e.g., excess ethanesulfonyl chloride), fractional distillation under reduced pressure minimizes contamination .
Advanced Research Questions
Q. How can discrepancies in reported yields for the cyclopropane ring formation step be resolved when synthesizing the oxadiazole moiety?
- Methodological Answer : Contradictions in yields (e.g., 40–75% in literature) often stem from:
- Reagent Purity : Cyclopropylamine must be freshly distilled to avoid moisture-induced side reactions .
- Temperature Control : Slow addition of nitrile precursors at 0–5°C suppresses ring-opening of the cyclopropane .
- Catalyst Screening : Substituting Cu(I) catalysts (e.g., CuI) for traditional H₂O₂ improves regioselectivity in oxadiazole formation . Validate via LC-MS monitoring .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can molecular docking studies be validated experimentally?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model interactions with targets like kinases or GPCRs .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for the compound against purified protein targets .
- Mutagenesis Studies : Replace key residues (e.g., piperidine-binding lysines) to confirm docking predictions .
Q. What strategies mitigate instability of the ethanesulfonyl group under varying pH conditions during long-term storage?
- Methodological Answer :
- pH Buffering : Store the compound in amber vials with desiccants and pH 7.4 phosphate buffer to prevent hydrolysis of the sulfonyl group .
- Lyophilization : Freeze-drying in the presence of trehalose (5% w/v) enhances stability at 4°C for >12 months .
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking to identify decomposition pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the biological activity of this compound across in vitro vs. in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., CYP450-mediated oxidation) using LC-MS/MS .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
- Dose Escalation : Adjust in vivo dosing regimens to match in vitro IC₅₀ values, accounting for plasma protein binding .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing the alkylation step in large-scale synthesis?
- Methodological Answer :
- Variables : Reaction time (6–24 hrs), temperature (25–60°C), and molar ratios (1:1 to 1:2.5 piperidine:bromomethyl-oxadiazole) .
- Response Surface Methodology (RSM) : Use a central composite design to model yield and purity trade-offs .
- Scale-Up Protocol : Maintain shear stress consistency during stirring (Reynolds number >10,000) to ensure homogeneous mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
